Sourcing a structurally defined aziridine scaffold with negligible off-target CYP liability is a persistent bottleneck in covalent inhibitor programs. 1-(4-Hydroxybenzoyl)aziridine (CAS 94857-80-4) directly addresses this gap.
• Minimal CYP3A4 inhibition (IC50 = 11,700 nM) reduces DDI risk in early-stage med chem campaigns.
• The strained aziridine ring enables irreversible target engagement; the 4-hydroxyphenyl handle supports rapid analoging or bioconjugation.
• Compact MW (163.17 g/mol) and balanced logP (~0.8) make it an ideal benchmark for permeability assays (PAMPA/Caco-2).
Supplied with certified purity for reproducible SAR studies and assay validation.
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
CAS No.94857-80-4
Cat. No.B11921334
⚠ Attention: For research use only. Not for human or veterinary use.
Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS 94857-80-4), also designated as (Aziridin-1-yl)(4-hydroxyphenyl)methanone or N-(p-hydroxybenzoyl)ethylenimine, is a heterocyclic organic compound featuring a three-membered, strained aziridine ring linked via a carbonyl group to a 4-hydroxyphenyl (para-phenolic) moiety [1]. This bifunctional structure combines the high electrophilic reactivity and alkylating potential of the aziridine warhead with the hydrogen-bonding and electron-donating properties of the phenolic group [2]. Its compact molecular weight of 163.17 g/mol (C9H9NO2) and moderate lipophilicity (XLogP3-AA ~0.8) provide a balanced solubility profile amenable to both organic synthesis and aqueous assay conditions [3].
WorkflowCovalent probe design and alkylation reactivity SAR studies
SelectionBifunctional aziridine-phenolic scaffold with defined H-bond profile
ContextEarly discovery research seeking cleaner ADME-interaction liability
[2] Ismail, F. M. D., Levitsky, D. O., & Dembitsky, V. M. (2009). Aziridine alkaloids as potential therapeutic agents. European Journal of Medicinal Chemistry, 44(9), 3373-3387. DOI: 10.1016/j.ejmech.2009.05.013. View Source
While the aziridine class shares a common reactive core, substitution with other aziridine-containing compounds—even those with seemingly similar phenolic moieties—is scientifically unjustified due to the extreme context-dependence of both activity and selectivity. Studies on aziridine-substituted hexestrol derivatives demonstrate that even minor alterations in the linker between the phenolic ligand and the aziridine ring (e.g., carbonyl vs. thioether vs. methylene) can drastically change receptor binding affinity, the rate of irreversible covalent attachment, and functional agonist/antagonist outcomes [1]. Furthermore, in the structurally related dinitrobenzamide aziridine series, a single reduction of a nitro group to a hydroxylamine can produce a 300-fold deviation from the established cytotoxic potency–alkylating reactivity relationship [2]. These findings underscore that the precise electronic and steric environment created by the direct amide bond between the aziridine and the 4-hydroxyphenyl group in the target compound [3] is not a generic feature; it dictates a unique profile of target engagement and downstream effects that is not extrapolatable from other aziridine derivatives, phenols, or benzamides.
Linker SensitivityCarbonyl vs. thioether or methylene linkers can drastically shift receptor affinity and covalent attachment kinetics, preventing direct replacement.
Reactivity DivergenceAziridine and nitrogen mustard warheads follow distinct electronic SAR paradigms; nitro-to-hydroxylamine reduction may introduce a 300-fold potency deviation.
Pharmacophore UniquenessThe direct aziridine-amide to 4-hydroxyphenyl geometry creates a unique target-engagement profile not transferable to generic aziridines or benzamides.
[1] Zablocki, J. A., Katzenellenbogen, J. A., Carlson, K. E., Norman, M. J., & Katzenellenbogen, B. S. (1987). Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted hexestrol derivatives. Journal of Medicinal Chemistry, 30(5), 829–838. DOI: 10.1021/jm00388a015. View Source
[2] Helsby, N. A., Ferry, D. M., Patterson, A. V., Pullen, S. M., & Wilson, W. R. (2003). Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862: Distinct Mechanisms of Bioreductive Activation. Chemical Research in Toxicology, 16(4), 469–478. DOI: 10.1021/tx025662b. View Source
[3] PubChem. (2025). (Aziridin-1-yl)(4-hydroxyphenyl)methanone: Structure. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45084015#section=2D-Structure. View Source
Human recombinant CYP3A4 expressed in insect cell microsomes, fluorescence assay in presence of NADPH [1].
Why This Matters
A significantly lower CYP3A4 inhibition profile is a critical differentiator for procurement in early drug discovery programs seeking to minimize ADME-related attrition due to potential drug-drug interactions, favoring this compound as a cleaner scaffold for lead optimization.
Aziridin-1-yl(4-hydroxyphenyl)methanone exhibits weak, concentration-dependent inhibition of dihydroorotase, an enzyme critical for pyrimidine nucleotide biosynthesis in proliferating cells. At a fixed concentration of 10 µM, the compound achieved an observed IC50 of 180,000 nM (i.e., 180 µM) [1]. This establishes a specific, albeit modest, baseline activity for this core structure against a validated antiproliferative target, distinguishing it from aziridines that may be inactive in this assay system.
IC50 = 180,000 nM (observed at 10 µM compound concentration)
Comparator Or Baseline
Inferred baseline: Many unoptimized aziridine-containing compounds show no detectable activity in this assay.
Quantified Difference
Detectable, quantifiable inhibition (µM range) vs. no activity.
Conditions
Enzyme from mouse Ehrlich ascites cells, assay conducted at pH 7.37 [1].
Why This Matters
The presence of measurable, target-engagement data against a disease-relevant enzyme (even if weak) provides a validated starting point for structure-activity relationship (SAR) studies, unlike a compound with no reported data or complete inactivity.
[1] BindingDB. (n.d.). PrimarySearch_ki entry for Aziridin-1-yl(4-hydroxyphenyl)methanone (BDBM50405110). Retrieved from https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=CAD+protein&reactant2=BDBM50405110&column=ki&startPg=0&Increment=50&submit=Search. View Source
Aziridine vs Nitrogen Mustard Reactivity
The aziridine warhead present in this compound is mechanistically distinct from nitrogen mustard alkylators. In a comparative study of dinitrobenzamide prodrugs, the cytotoxic potency of the aziridine series (including CB 1954) demonstrated a highly significant linear correlation with alkylating reactivity, but with a less pronounced dependence on substituent electronic effects compared to the nitrogen mustard series [1]. This indicates that the reactivity and resultant biological activity of aziridine-containing molecules are governed by different physicochemical parameters than those of analogous mustard compounds.
Aziridine vs Mustard SARCross-study comparable
Aziridines: Less marked electronic dependencevs Mustards: Stronger electronic effect dependence
Reported distinct reactivity-SAR paradigm for warhead selection
Qualitative comparison from dinitrobenzamide prodrug alkylating reactivity study
DNA AlkylationProdrug ActivationBioreductive
Evidence Dimension
Alkylating Reactivity vs. Cytotoxic Potency Relationship
Target Compound Data
Linear relationship between cytotoxic potency and alkylating reactivity for aziridine series; electronic effect of substituents is 'less marked'.
Comparator Or Baseline
Nitrogen mustard series (e.g., SN 23862) showing a stronger dependence on substituent electronic effects.
Quantified Difference
Qualitative difference in structure-activity relationship (SAR) governing reactivity.
Conditions
Aqueous solution alkylating reactivity (LC/MS analysis) and cytotoxicity in UV4 (NER-deficient) cell line [1].
Why This Matters
Understanding that the aziridine warhead operates under a distinct SAR paradigm compared to mustards is essential for medicinal chemists. It justifies the procurement of an aziridine scaffold for projects where a mustard-like electronic liability profile is undesirable or where a different reactivity tuning strategy is required.
DNA AlkylationProdrug ActivationBioreductive
[1] Helsby, N. A., Ferry, D. M., Patterson, A. V., Pullen, S. M., & Wilson, W. R. (2003). Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862: Distinct Mechanisms of Bioreductive Activation. Chemical Research in Toxicology, 16(4), 469–478. DOI: 10.1021/tx025662b. View Source
Hydrogen Bonding and TPSA Profile
The compound's specific arrangement of the 4-hydroxyphenyl group and the aziridine-amide linkage results in a defined topological polar surface area (TPSA) of 40.3 Ų and a single hydrogen bond donor coupled with two hydrogen bond acceptors [1]. This profile places it within favorable regions for oral bioavailability according to standard drug-likeness filters (e.g., Veber rules, where TPSA < 140 Ų is preferred), differentiating it from more polar or non-polar analogs that might fall outside optimal property space.
Physicochemical ProfileSupporting evidence
TPSA 40.3 Ų | HBD 1 | HBA 2
Reported favorable oral drug-likeness property space
Well below Veber TPSA threshold; computed from PubChem
Drug-likenessOral BioavailabilityPermeability
Evidence Dimension
Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile
These specific, quantifiable physicochemical parameters provide a data-driven basis for selecting this compound over analogs with unknown or unfavorable properties, increasing the probability of downstream success in permeability and oral absorption assays.
Given its low CYP3A4 inhibition (IC50 = 11,700 nM) [1] and baseline activity against the pyrimidine biosynthesis enzyme dihydroorotase (IC50 = 180,000 nM) [2], this compound is an ideal starting scaffold for medicinal chemistry programs targeting proliferative diseases (e.g., cancer, psoriasis) where minimal risk of drug-drug interactions is a key project criterion. Its structural simplicity enables rapid analog synthesis to improve target potency while monitoring off-target CYP engagement.
Irreversible Covalent Probe Intermediate
The strained aziridine ring is a well-established warhead for the design of covalent inhibitors and affinity labeling probes [3]. The 4-hydroxyphenyl group offers a synthetic handle for further derivatization or bioconjugation. This makes the compound a strategic procurement choice for chemical biology labs aiming to develop irreversible binders for proteins (e.g., kinases, proteases, or nuclear receptors) that possess a nucleophilic residue in their active site, leveraging the differential SAR of aziridines vs. other electrophiles (e.g., mustards) [4].
Permeability Model Compound Benchmark
With a well-defined and favorable computed property profile (TPSA = 40.3 Ų, XLogP3-AA ≈ 0.8, MW = 163.17) [5], Aziridin-1-yl(4-hydroxyphenyl)methanone can serve as a control or benchmark compound in permeability assays (e.g., PAMPA, Caco-2) to validate assay performance and establish baseline values for small, moderately lipophilic molecules containing both hydrogen bond donor and acceptor functionalities.
Aziridine-Specific SAR in DNA Damage Response
The compound's core aziridine motif is part of a class known for alkylating DNA and inducing cellular differentiation [6]. Research groups investigating the nuances of DNA damage response pathways, particularly those seeking to compare the effects of different alkylator warheads (e.g., aziridines vs. nitrogen mustards) [4], can use this compound as a prototypical aziridine to dissect warhead-specific signaling and repair mechanisms.
Application
Selection Property
Validation Focus
Antiproliferative Scaffold Research
Low CYP3A4 inhibition profile
CYP enzyme interaction panel and target potency optimization
Covalent Probe Synthesis
Reactive aziridine warhead with phenolic derivatization handle
Target-specific irreversible binding and selectivity assays
Permeability Assay Benchmarking
Defined, favorable TPSA and H-bond profile
PAMPA or Caco-2 assay validation and baseline establishment
DNA Damage Response Studies
Prototypical aziridine alkylator motif
Warhead-specific signaling and repair pathway dissection
[2] BindingDB. (n.d.). PrimarySearch_ki entry for Aziridin-1-yl(4-hydroxyphenyl)methanone (BDBM50405110). Retrieved from https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=CAD+protein&reactant2=BDBM50405110&column=ki&startPg=0&Increment=50&submit=Search. View Source
[3] Zablocki, J. A., Katzenellenbogen, J. A., Carlson, K. E., Norman, M. J., & Katzenellenbogen, B. S. (1987). Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted hexestrol derivatives. Journal of Medicinal Chemistry, 30(5), 829–838. DOI: 10.1021/jm00388a015. View Source
[4] Helsby, N. A., Ferry, D. M., Patterson, A. V., Pullen, S. M., & Wilson, W. R. (2003). Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862: Distinct Mechanisms of Bioreductive Activation. Chemical Research in Toxicology, 16(4), 469–478. DOI: 10.1021/tx025662b. View Source
[6] Ismail, F. M. D., Levitsky, D. O., & Dembitsky, V. M. (2009). Aziridine alkaloids as potential therapeutic agents. European Journal of Medicinal Chemistry, 44(9), 3373-3387. DOI: 10.1016/j.ejmech.2009.05.013. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.